molecular formula C10H19NO2 B3263716 Ethyl 2-(cyclohexylamino)acetate CAS No. 37883-45-7

Ethyl 2-(cyclohexylamino)acetate

Cat. No. B3263716
Key on ui cas rn: 37883-45-7
M. Wt: 185.26 g/mol
InChI Key: NHRFJPKXIYYFMX-UHFFFAOYSA-N
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Patent
US08058269B2

Procedure details

To a solution of cyclohexylamine (45 g, 0.45 mol) in dichloromethane (100 mL) was slowly added bromo-acetic acid ethyl ester (15 g, 0.09 mol) in dichloromethane (150 mL) at 0° C. After the addition, the mixture was stirred at room temperature for 1 h and then washed with water (3×200 mL). The organic solution was dried with Na2SO4 and concentrated in vacuo. The residue was purified with chromatography (DCM: MeOH=30:1) to give cyclohexylamino-acetic acid ethyl ester as an oil. MS: 186 (M+H)+.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]([O:10][C:11](=[O:14])[CH2:12]Br)[CH3:9]>ClCCl>[CH2:8]([O:10][C:11](=[O:14])[CH2:12][NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:9]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed with water (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with chromatography (DCM: MeOH=30:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CNC1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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